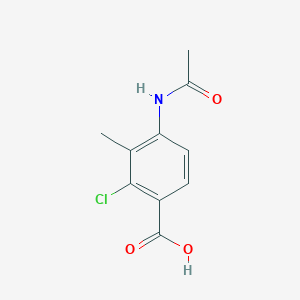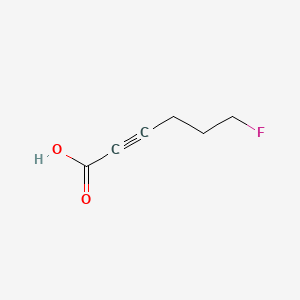
6-Fluorohex-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluorohex-2-ynoic acid is an organic compound characterized by the presence of a fluorine atom attached to a hexynoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorohex-2-ynoic acid typically involves the introduction of a fluorine atom into a hexynoic acid structure. One common method is the fluorination of hex-2-ynoic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to ensure the selective introduction of the fluorine atom without affecting the triple bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The process is optimized to minimize by-products and ensure the efficient use of raw materials.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluorohex-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different fluorinated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or lithium aluminum hydride (LiAlH₄).
Major Products: The major products formed from these reactions include various fluorinated carboxylic acids, alkenes, and alkanes, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Fluorohex-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Fluorohex-2-ynoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Hex-2-ynoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
6-Chlorohex-2-ynoic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
6-Bromohex-2-ynoic acid: Similar structure with a bromine atom, used in different chemical reactions and applications.
Uniqueness: 6-Fluorohex-2-ynoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity
Propriétés
Formule moléculaire |
C6H7FO2 |
|---|---|
Poids moléculaire |
130.12 g/mol |
Nom IUPAC |
6-fluorohex-2-ynoic acid |
InChI |
InChI=1S/C6H7FO2/c7-5-3-1-2-4-6(8)9/h1,3,5H2,(H,8,9) |
Clé InChI |
NFDFCJJTGUPXPK-UHFFFAOYSA-N |
SMILES canonique |
C(CC#CC(=O)O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



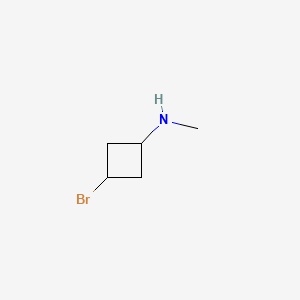

![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)

![4-Boc-6-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13488912.png)
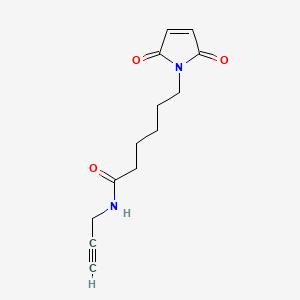
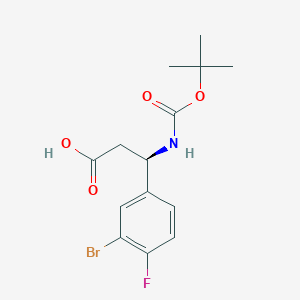
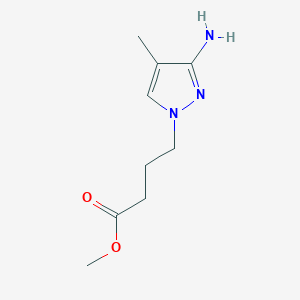
![Methyl 5-ethyl-2-isopropyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13488932.png)



